Cas no 2228767-51-7 (tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate)

Tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate is a specialized carbamate derivative featuring a cyclopropane-substituted phenyl backbone with a hydroxymethyl functional group. Its structural complexity offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The tert-butyl carbamate moiety provides stability and selective deprotection potential, while the chlorophenyl and hydroxymethylcyclopropyl groups enhance reactivity for further functionalization. This compound is valuable in medicinal chemistry for constructing bioactive scaffolds due to its balanced lipophilicity and steric properties. Its well-defined reactivity profile makes it suitable for controlled modifications in multi-step synthesis. Storage under inert conditions is recommended to preserve its integrity.
tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate structure
2228767-51-7 structure
Product name:tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate
CAS No:2228767-51-7
MF:C16H22ClNO3
MW:311.803783893585
CID:6519343
PubChem ID:165715119

tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate
    • 2228767-51-7
    • tert-butyl N-(4-chloro-3-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
    • EN300-1871382
    • Inchi: 1S/C16H22ClNO3/c1-15(2,3)21-14(20)18-12-4-5-13(17)11(8-12)9-16(10-19)6-7-16/h4-5,8,19H,6-7,9-10H2,1-3H3,(H,18,20)
    • InChI Key: RADPTODGDLFICX-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1CC1(CO)CC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 311.1288213g/mol
  • Monoisotopic Mass: 311.1288213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6Ų
  • XLogP3: 3.3

tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1871382-2.5g
tert-butyl N-(4-chloro-3-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2228767-51-7
2.5g
$1848.0 2023-09-18
Enamine
EN300-1871382-0.5g
tert-butyl N-(4-chloro-3-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2228767-51-7
0.5g
$905.0 2023-09-18
Enamine
EN300-1871382-0.1g
tert-butyl N-(4-chloro-3-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2228767-51-7
0.1g
$829.0 2023-09-18
Enamine
EN300-1871382-0.25g
tert-butyl N-(4-chloro-3-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2228767-51-7
0.25g
$867.0 2023-09-18
Enamine
EN300-1871382-5.0g
tert-butyl N-(4-chloro-3-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2228767-51-7
5g
$2732.0 2023-06-01
Enamine
EN300-1871382-5g
tert-butyl N-(4-chloro-3-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2228767-51-7
5g
$2732.0 2023-09-18
Enamine
EN300-1871382-10.0g
tert-butyl N-(4-chloro-3-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2228767-51-7
10g
$4052.0 2023-06-01
Enamine
EN300-1871382-1.0g
tert-butyl N-(4-chloro-3-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2228767-51-7
1g
$943.0 2023-06-01
Enamine
EN300-1871382-0.05g
tert-butyl N-(4-chloro-3-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2228767-51-7
0.05g
$792.0 2023-09-18
Enamine
EN300-1871382-10g
tert-butyl N-(4-chloro-3-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2228767-51-7
10g
$4052.0 2023-09-18

Additional information on tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate

Comprehensive Guide to tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate (CAS 2228767-51-7)

tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate (CAS 2228767-51-7) is an important chemical intermediate with growing significance in pharmaceutical research and specialty chemical synthesis. This cyclopropane-containing compound features unique structural characteristics that make it valuable for drug discovery programs, particularly in the development of small molecule therapeutics.

The molecular structure of tert-butyl carbamate derivative combines several pharmacologically interesting moieties: a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl ring, and a hydroxymethyl cyclopropane unit. This combination creates a versatile scaffold that medicinal chemists frequently utilize in structure-activity relationship (SAR) studies. Recent literature suggests similar cyclopropylmethyl phenyl structures are being investigated for their potential in addressing current healthcare challenges.

In pharmaceutical applications, CAS 2228767-51-7 serves as a key building block for protein kinase inhibitors, a class of compounds receiving significant attention in oncology research. The hydroxymethyl cyclopropane moiety contributes to improved metabolic stability and membrane permeability - two critical factors in modern drug design. Researchers are particularly interested in how this chlorophenyl carbamate derivative might be modified to create novel targeted therapies.

The synthesis of tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate typically involves multi-step organic reactions starting from commercially available aromatic precursors. The Boc protection strategy is commonly employed to safeguard reactive functional groups during subsequent transformations. Process chemists have developed optimized routes that emphasize atom economy and green chemistry principles, reflecting current industry trends toward sustainable manufacturing.

Analytical characterization of this compound requires advanced techniques including HPLC-MS, NMR spectroscopy, and X-ray crystallography. The cyclopropylmethyl group produces distinctive spectroscopic signatures that aid in structural verification. Quality control protocols for pharmaceutical intermediates like this have become increasingly rigorous to meet regulatory standards in drug development pipelines.

Market demand for CAS 2228767-51-7 has grown steadily, driven by expanding research into precision medicine approaches. Custom synthesis providers report increased inquiries about this and related carbamate-protected amines, particularly from biotech companies focusing on kinase-targeted drugs. The compound's chiral centers and hydrogen bond donors/acceptors make it attractive for fragment-based drug discovery programs.

Storage and handling of tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate require standard laboratory precautions for organic compounds. While not classified as hazardous under current regulations, proper chemical hygiene practices should be maintained. The material is typically supplied as a white to off-white crystalline powder with specified purity levels exceeding 95% for most research applications.

Future research directions for this chemical building block may explore its potential in developing neuroprotective agents or anti-inflammatory compounds, as similar structures have shown promise in preclinical studies. The hydroxymethyl functionality provides a convenient handle for further derivatization, allowing medicinal chemists to rapidly generate analog libraries for biological screening.

For researchers working with CAS 2228767-51-7, recent publications suggest investigating its use in PROTAC (proteolysis targeting chimera) development or as a component of covalent inhibitor scaffolds. These cutting-edge approaches in drug discovery highlight the continuing relevance of well-designed small molecule intermediates in modern pharmaceutical research.

Suppliers of tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate typically offer custom synthesis services, including isotopic labeling (13C, 15N) for metabolic studies or preparation of deuterated analogs for improved pharmacokinetic properties. The compound's structural features make it amenable to various click chemistry modifications, expanding its utility in chemical biology applications.

In summary, tert-butyl N-(4-chloro-3-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate (CAS 2228767-51-7) represents a valuable chemical tool for drug discovery researchers. Its balanced combination of hydrophobicity, hydrogen bonding capacity, and three-dimensional structure contributes to its widespread use in medicinal chemistry programs targeting various disease areas. As pharmaceutical research continues to evolve toward more sophisticated targeted therapies, intermediates like this will remain essential for developing the next generation of therapeutic agents.

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